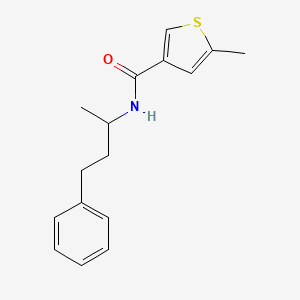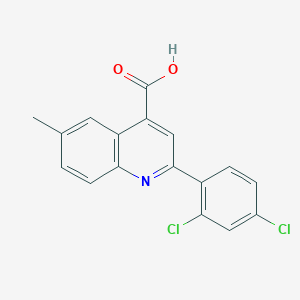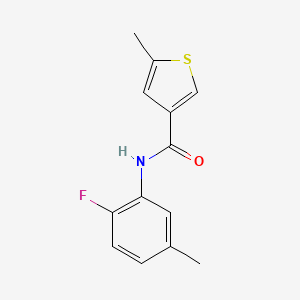
5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide
Descripción general
Descripción
5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide, also known as MTPTC, is a compound that has been studied for its potential use in scientific research. This compound belongs to the class of phenethylamines and has a molecular formula of C17H21NO2S.
Mecanismo De Acción
5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide acts by selectively destroying dopaminergic neurons in the substantia nigra. This is thought to occur through the formation of a toxic metabolite that causes oxidative stress and mitochondrial dysfunction in these neurons. The exact mechanism of this process is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
The destruction of dopaminergic neurons in the substantia nigra by 5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide leads to a decrease in dopamine levels in the brain. This can result in a range of biochemical and physiological effects, including motor deficits, cognitive impairment, and behavioral changes. These effects have been studied extensively in animal models and provide valuable insights into the role of dopamine in normal brain function and in neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective neurotoxin that targets dopaminergic neurons in the substantia nigra, making it a useful tool for studying the role of dopamine in the brain. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to its use. 5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide is a potent neurotoxin that can cause irreversible damage to dopaminergic neurons, making it unsuitable for use in human studies. It also has a short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several future directions for research on 5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying the neurotoxic effects of 5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide. Another area of research is the use of 5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide as a tool for studying the role of dopamine in other neurological conditions, such as addiction and schizophrenia. Additionally, further investigation is needed to fully understand the mechanism of action of 5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide and to identify potential therapeutic targets for the treatment of Parkinson's disease and other neurological disorders.
Aplicaciones Científicas De Investigación
5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, a brain region that is affected in Parkinson's disease. This makes 5-methyl-N-(1-methyl-3-phenylpropyl)-3-thiophenecarboxamide a useful tool for studying the mechanisms underlying Parkinson's disease and for developing new treatments for this condition.
Propiedades
IUPAC Name |
5-methyl-N-(4-phenylbutan-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-12(8-9-14-6-4-3-5-7-14)17-16(18)15-10-13(2)19-11-15/h3-7,10-12H,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUJCQRANWQYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-phenylbutan-2-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4265315.png)
![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265321.png)
![propyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265328.png)
![isopropyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265333.png)
![6-bromo-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265335.png)
![6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265343.png)
![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265350.png)




![2-(2-chloro-6-fluorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265401.png)
![2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265408.png)
![2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265411.png)